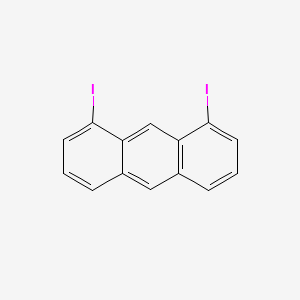

1,8-Diiodoanthracene

Descripción general

Descripción

1,8-Diiodoanthracene is an organic compound with the molecular formula C14H8I2. It is a derivative of anthracene, where two iodine atoms are substituted at the 1 and 8 positions of the anthracene ring. This compound is known for its planar structure and is used as an intermediate in the synthesis of various organic materials .

Métodos De Preparación

1,8-Diiodoanthracene can be synthesized through several methods. One common route involves the halogenation of 1,8-dichloroanthraquinone, followed by reduction and cross-coupling reactions. The process typically involves three steps and yields the compound with an overall efficiency of around 41% . Another method involves the use of metal-catalyzed coupling reactions to form arene-alkyne bonds, which are essential for constructing complex oligomeric structures .

Análisis De Reacciones Químicas

Reactivity in Cross-Coupling Reactions

The iodine substituents facilitate transition-metal-catalyzed cross-coupling reactions, critical for constructing extended π-systems.

2.1. Suzuki-Miyaura Coupling

1,8-Diiodoanthracene reacts with arylboronic acids under palladium catalysis to form diarylated anthracenes. These derivatives exhibit enhanced luminescence and are used in organic light-emitting diodes (OLEDs) .

Example Reaction

2.2. Ullmann-Type Coupling

Copper-mediated coupling with amines or thiols generates nitrogen- or sulfur-functionalized anthracenes, which are precursors for conductive polymers .

Halogen Exchange Reactions

The iodine atoms can be replaced by other halogens or functional groups:

-

Photochemical bromination : Substitutes iodine with bromine under UV light, yielding mixed halogenated anthracenes.

-

Nucleophilic aromatic substitution : Reacts with alkoxides or amines in polar aprotic solvents (e.g., DMF) .

Comparative Reactivity with Halogenated Analogs

| Property | This compound | 1,8-Dichloroanthracene |

|---|---|---|

| Reactivity in Coupling | Higher (I > Cl) | Moderate |

| Crystal Packing | Sandwich-herringbone | Columnar π-stacking |

| Thermal Stability | Lower (decomposes >200°C) | Higher (>250°C) |

The iodine substituents’ weaker C–I bonds (vs. C–Cl) make this compound more reactive but less thermally stable .

This compound’s versatility in cross-coupling and functionalization reactions underpins its prominence in materials chemistry. Future research may explore its use in perovskite solar cells or as a scaffold for metal-organic frameworks.

Aplicaciones Científicas De Investigación

Organic Electronics

1,8-Diiodoanthracene is significant in the development of organic electronic devices. Its structural properties allow for effective π-π stacking, which is crucial for charge transport in organic semiconductors.

Key Properties:

- Planarity: The compound exhibits nearly planar geometry, facilitating efficient packing in solid-state applications .

- Packing Arrangement: The crystal structure reveals a sandwich-herringbone arrangement, which is beneficial for charge transport properties .

Table 1: Comparison of Electronic Properties

| Property | This compound | 1,8-Dichloroanthracene |

|---|---|---|

| Planarity | Yes | Yes |

| π-π Stacking Distance (Å) | 3.401 | Not specified |

| Charge Mobility | High | Moderate |

Molecular Sensors

The compound has been explored as a potential building block for molecular sensors due to its ability to interact with small aromatic molecules. Research indicates that the synthesis of molecular tweezers based on this compound can facilitate the detection of volatile organic compounds .

Case Study: Synthesis of Molecular Tweezers

- Method: The Sonogashira cross-coupling reaction was employed to synthesize derivatives for sensing applications.

- Outcome: The resulting sensors demonstrated selective binding capabilities towards target analytes, showcasing their potential in environmental monitoring .

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a versatile scaffold for constructing complex molecular architectures. Its halogen substituents enhance intermolecular interactions, which are pivotal in the formation of supramolecular assemblies.

Applications:

- Host-Guest Chemistry: The compound's ability to form stable complexes with guest molecules has been utilized in drug delivery systems and molecular recognition studies .

- Molecular Machines: Research into functionalized molecular machines has highlighted the role of this compound in simulating biological systems through host-guest interactions .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps starting from simpler anthraquinone derivatives. Improved synthetic routes have been developed to increase yield and purity.

Synthesis Overview:

Table 2: Synthesis Pathways

| Step | Starting Material | Reaction Type | Yield (%) |

|---|---|---|---|

| 1 | 1,8-Dichloroanthraquinone | Halogenation | - |

| 2 | Intermediate | Coupling Reaction | - |

| 3 | Final Product | Purification | 41 |

Mecanismo De Acción

The mechanism by which 1,8-Diiodoanthracene exerts its effects is primarily through its ability to participate in π-conjugation and form stable aromatic systems. This property makes it valuable in the synthesis of materials with unique electronic and optical properties. The molecular targets and pathways involved are related to its interaction with other aromatic compounds and the formation of extended π-systems .

Comparación Con Compuestos Similares

1,8-Diiodoanthracene can be compared with other halogenated anthracenes, such as 1,8-dichloroanthracene and 1,8-dibromoanthracene. These compounds share similar structural features but differ in their reactivity and the types of reactions they undergo. For example, 1,8-dichloroanthracene forms a columnar π-stacking arrangement, whereas this compound exhibits a sandwich-herringbone arrangement . This difference in packing arrangements highlights the unique properties of this compound in material science applications.

Similar Compounds

- 1,8-Dichloroanthracene

- 1,8-Dibromoanthracene

- 1,8-Diethynylanthracene

These compounds are structurally similar but exhibit different chemical behaviors and applications, making this compound a unique and valuable compound in various fields of research.

Actividad Biológica

1,8-Diiodoanthracene is a halogenated derivative of anthracene that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by two iodine atoms at the 1 and 8 positions of the anthracene backbone, has been investigated for its antimicrobial, anticancer, and other pharmacological properties. This article compiles various research findings on the biological activity of this compound, including data tables and case studies.

- Molecular Formula : C14H8I2

- Molecular Weight : Approximately 436.02 g/mol

- Structure : The presence of iodine atoms significantly alters the electronic properties of the anthracene core, potentially influencing its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized various anthracene and 1,8-napthalimide aminothiazole hybrids and evaluated their antimicrobial effects against several bacterial and fungal strains.

Antimicrobial Efficacy Data

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|---|---|

| This compound | 12.5 | 6.25 | 25 | 15 |

| Standard Drug (Norfloxacin) | 3.42 | 4.27 | 3.15 | – |

| Standard Drug (Fluconazole) | – | – | – | 3.85 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity, particularly against Bacillus subtilis and Escherichia coli .

Anticancer Properties

This compound has also been studied for its anticancer potential. Research indicates that derivatives of anthraquinone, which include compounds like this compound, show promise in inhibiting cancer cell proliferation.

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Topoisomerase Inhibition : Compounds like this compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells by generating ROS, leading to apoptosis.

- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at various phases, particularly at G2/M phase.

Study on Anticancer Activity

A notable study examined the effect of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability across multiple cancer types:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.5 |

| MCF-7 | 7.0 |

| A549 | 6.2 |

These findings suggest that this compound possesses significant cytotoxicity against various cancer cell lines .

Propiedades

IUPAC Name |

1,8-diiodoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKOQZVGDMYPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445574 | |

| Record name | 1,8-diiodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189105-78-0 | |

| Record name | 1,8-diiodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,8-diiodoanthracene of interest to researchers?

A1: this compound serves as a versatile precursor for synthesizing complex molecules, particularly those incorporating the anthracene scaffold. Its reactivity stems from the two iodine atoms, which can participate in various coupling reactions, enabling the introduction of diverse substituents onto the anthracene core [, , ]. This versatility makes it valuable in developing novel materials with tailored properties.

Q2: What is the most common synthetic route for obtaining this compound?

A2: While previous methods existed, researchers have optimized a three-step synthesis starting from commercially available 1,8-dichloroanthraquinone, achieving a significantly improved overall yield of 41% [, ]. This improved synthesis makes this compound more accessible for further research and applications.

Q3: Can you provide an example of how this compound is used to create new materials?

A3: Researchers successfully employed this compound in the synthesis of disilanyl double-pillared bisanthracene (DPBA), a novel electron and hole transport material for organic light-emitting diodes (OLEDs) []. This synthesis highlights the potential of this compound as a building block for advanced optoelectronic materials.

Q4: How does the structure of this compound influence its solid-state arrangement?

A4: X-ray crystallographic studies reveal that this compound molecules adopt a nearly planar conformation in the solid state []. Interestingly, this arrangement differs from its chlorinated counterpart, 1,8-dichloroanthracene, showcasing how halogen substitution can influence intermolecular interactions and packing arrangements. This understanding is crucial for designing materials with desired properties.

Q5: Beyond optoelectronics, are there other applications where this compound shows promise?

A5: this compound's utility extends to synthesizing molecules with potential applications in spintronics and molecular magnetism. For instance, researchers utilized this compound in a multi-step synthesis to create a bis(carbene) precursor []. Upon irradiation, this precursor generated a persistent quintet state, a finding relevant to developing molecular-based magnets and spintronic devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.